molecular formula C33H35N5O4S B2936700 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide CAS No. 1219189-20-4

2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide

Cat. No. B2936700
CAS RN: 1219189-20-4
M. Wt: 597.73
InChI Key: XCKRCBFKLQWHDO-UHFFFAOYSA-N
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Description

2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C33H35N5O4S and its molecular weight is 597.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Compounds structurally related to 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide have been synthesized and shown to inhibit brain monoamine oxidase (MAO) activity, specifically inhibiting 5-HT deamination. Additionally, they demonstrated moderate therapeutic effects in suppressing tumor growth in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).

Antiprotozoal Activity

  • Derivatives of the compound, specifically 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, were synthesized and showed potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities surpassing metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Antioxidant Properties

  • Quinazolinones, a class of compounds related to the subject compound, have been evaluated for their antioxidant properties. The presence of hydroxyl groups in the phenyl ring enhances their antioxidant activity, indicating the potential for developing antioxidant agents from similar molecular structures (Mravljak et al., 2021).

Anti-Helicobacter pylori Agents

  • Novel structures derived from related compounds, particularly 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, showed potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds displayed low minimal inhibition concentration values and were found to have a low rate of resistance development (Carcanague et al., 2002).

Analgesic and Anti-inflammatory Activities

  • Related 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones demonstrated notable analgesic and anti-inflammatory properties, with some compounds showing higher potency than standard drugs like diclofenac sodium. This highlights the potential of structurally similar compounds in pain management and inflammation control (Alagarsamy et al., 2011).

properties

IUPAC Name

2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O4S/c1-4-28(31(40)35-19-22-15-13-21(2)14-16-22)43-33-37-25-11-7-6-10-24(25)30-36-26(32(41)38(30)33)17-18-29(39)34-20-23-9-5-8-12-27(23)42-3/h5-16,26,28H,4,17-20H2,1-3H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRCBFKLQWHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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